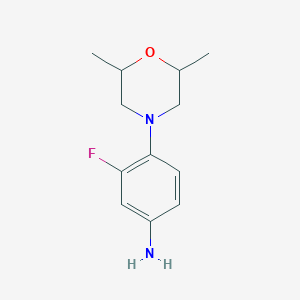
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline
Vue d'ensemble
Description
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a chemical compound with the molecular formula C12H18N2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of morpholines, which are the core structure of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline, has been extensively studied. A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides . This process involves coupling, cyclization, and reduction reactions . The synthesis can yield various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines .Molecular Structure Analysis
The molecular structure of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline can be analyzed using various spectroscopic techniques, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques . X-ray single crystal diffraction can also be used to determine the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving morpholines have been the subject of many studies. For instance, the synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has been demonstrated .Physical And Chemical Properties Analysis
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a solid substance at room temperature . Its molecular weight is 206.29 .Applications De Recherche Scientifique
1. Synthesis of Di-Mannich Derivative of Curcumin Pyrazole
- Application Summary: A novel di-Mannich derivative of curcumin pyrazole, 2-[(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol (2), has been synthesized .
- Method of Application: The compound was synthesized through a Mannich reaction of curcumin pyrazole (1), formaldehyde, and 2,6-dimethylmorpholine .
- Results: The structure of the synthesized compound was confirmed on the basis of FTIR, 1 H-NMR, 13 C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data . The water solubility was evaluated and the result showed that compound 2 was three times more soluble than that of curcumin pyrazole (1) and curcumin .
2. Synthesis of 4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl Benzoates
- Application Summary: Six novel 4-[1-(2,6-dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates were synthesized .
- Method of Application: The compounds were synthesized by treating 4-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-2-methoxyphenyl benzoates with 2,6-dimethylmorpholine in the presence of formaldehyde according to the Mannich reaction .
- Results: The structures of the synthesized compounds were characterized by IR, 13C-NMR and 1H-NMR spectroscopic methods . The compounds were investigated for in vitro antioxidant properties by using reducing power, free radical scavenging and metal chelating activity . The new compounds were also examined for in-vitro antimicrobial properties against 6 different microorganisms .
3. Synthesis of 4-(2,6-dimethylmorpholin-4-yl)benzoic acid
- Application Summary: 4-(2,6-dimethylmorpholin-4-yl)benzoic acid is a compound that can be synthesized and used in various chemical reactions .
- Method of Application: The specific synthesis method for this compound is not provided in the source .
- Results: The compound is available for purchase and its properties such as molecular weight, InChI code, and storage temperature are provided .
4. Synthesis of 4-[1-(2,6-dimethylmorpholin-4-yl-methyl)-3-methyl-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoate
- Application Summary: This compound is a derivative of 2,6-dimethylmorpholin-4-yl and has been synthesized for potential use in medicinal chemistry .
- Method of Application: The compound was synthesized by treating 4-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-2-methoxyphenyl benzoates with 2,6-dimethylmorpholine .
- Results: The structure of the synthesized compound was characterized by IR, 13C-NMR and 1H-NMR spectroscopic methods .
5. Synthesis of 4-(2,6-dimethylmorpholin-4-yl)benzoic acid
- Application Summary: 4-(2,6-dimethylmorpholin-4-yl)benzoic acid is a compound that can be synthesized and used in various chemical reactions .
- Method of Application: The specific synthesis method for this compound is not provided in the source .
- Results: The compound is available for purchase and its properties such as molecular weight, InChI code, and storage temperature are provided .
6. Synthesis of 4-[1-(2,6-dimethylmorpholin-4-yl-methyl)-3-methyl-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoate
- Application Summary: This compound is a derivative of 2,6-dimethylmorpholin-4-yl and has been synthesized for potential use in medicinal chemistry .
- Method of Application: The compound was synthesized by treating 4-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-2-methoxyphenyl benzoates with 2,6-dimethylmorpholine .
- Results: The structure of the synthesized compound was characterized by IR, 13C-NMR and 1H-NMR spectroscopic methods .
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(14)5-11(12)13/h3-5,8-9H,6-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDRQYNTAHYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



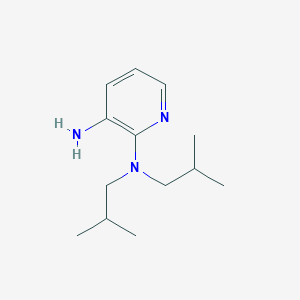
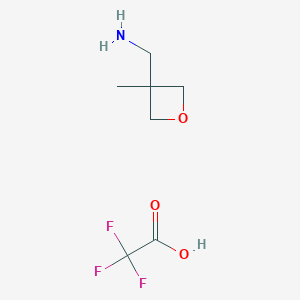
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
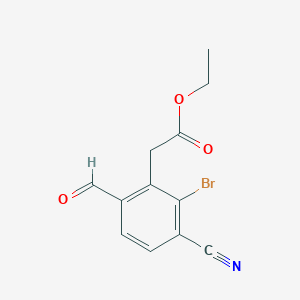
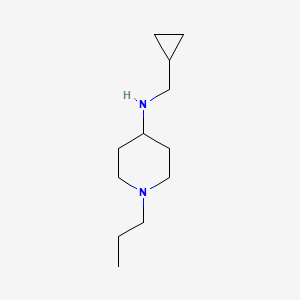
![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
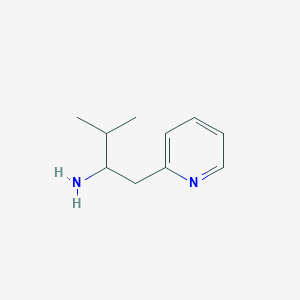
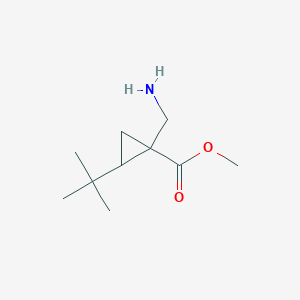
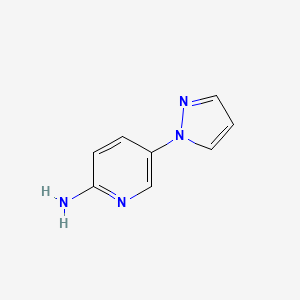
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)